

commercial availability of 2-nitroadamantane

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Compound of Interest

Compound Name: 2-Nitroadamantane

Cat. No.: B056112

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In-depth Technical Guide: 2-Nitroadamantane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitroadamantane, a derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a molecule of interest in medicinal chemistry, particularly for its immunomodulatory properties. This technical guide provides a comprehensive overview of the current knowledge surrounding **2-nitroadamantane**, with a focus on its commercial availability, synthesis, and biological activity. Due to its limited commercial availability, this document emphasizes plausible synthetic routes and details its known effects on T-lymphocyte proliferation. The information presented herein is intended to support researchers and drug development professionals in their exploration of **2-nitroadamantane** and its potential therapeutic applications.

Commercial Availability

Direct, off-the-shelf commercial availability of **2-nitroadamantane** is highly limited. Extensive searches of chemical supplier databases indicate that this compound is not a standard catalog item. Researchers seeking to acquire **2-nitroadamantane** will likely need to pursue one of the following options:

- Custom Synthesis: The most probable route for obtaining **2-nitroadamantane** is through a custom synthesis service offered by specialized chemical manufacturing companies.

- Specialty Chemical Suppliers: While not widely listed, some suppliers, particularly those based in China, may offer **2-nitroadamantane** on a limited or make-to-order basis. Direct inquiry with these vendors is recommended.

It is important to note that several related adamantane derivatives are commercially available and may be mistaken for **2-nitroadamantane**. These include:

- 1-Nitroadamantane: An isomer of **2-nitroadamantane**.
- 1-Amino-3-nitroadamantane: A dually substituted derivative.
- 1-Nitro-3,5-dimethyladamantane: A methylated derivative.
- 2-Adamantylamine: A potential precursor, but not the nitro derivative.

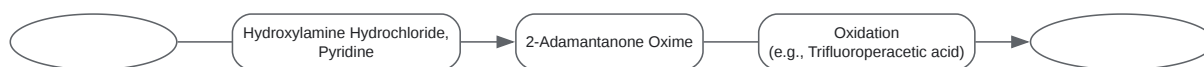
Due diligence is essential to ensure the correct compound is sourced for research purposes.

Synthesis of 2-Nitroadamantane

A definitive, step-by-step experimental protocol for the synthesis of **2-nitroadamantane** is not readily available in published literature. However, based on established adamantane chemistry, a plausible multi-step synthetic route can be proposed, likely starting from the more accessible 2-adamantanone.

Proposed Synthetic Pathway

A potential pathway for the synthesis of **2-nitroadamantane** is outlined below. This pathway involves the conversion of 2-adamantanone to its oxime, followed by oxidation to the desired nitro compound.



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Caption: Proposed synthesis of **2-nitroadamantane** from 2-adamantanone.

Experimental Considerations:

- Step 1: Oximation of 2-Adamantanone:
 - Reagents: 2-Adamantanone, hydroxylamine hydrochloride, and a base such as pyridine or sodium acetate.
 - Solvent: Typically an alcohol, such as ethanol.
 - Procedure: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The reaction is usually carried out at reflux temperature, and the product can be isolated by precipitation and filtration.
- Step 2: Oxidation of 2-Adamantanone Oxime:
 - Reagents: A strong oxidizing agent is required. Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a common reagent for the oxidation of oximes to nitro compounds.
 - Solvent: A suitable solvent that is stable to the strong oxidizing conditions, such as dichloromethane, is typically used.
 - Procedure: The oxime is dissolved in the solvent and treated with the oxidizing agent, often at reduced temperatures to control the exothermicity of the reaction. Careful monitoring of the reaction progress is necessary, and the product is typically isolated after a workup procedure to remove the acid and oxidant residues.

Note: The direct nitration of adamantane at the C-2 position is challenging due to the higher reactivity of the tertiary C-1 and C-3 positions. Therefore, a functional group conversion at the C-2 position, as outlined above, is a more likely successful strategy.

Biological Activity: Immunomodulatory Effects

The primary reported biological activity of **2-nitroadamantane** is its ability to inhibit the proliferation of T-lymphocytes, suggesting potential as an immunosuppressive agent.

Inhibition of T-Lymphocyte Proliferation

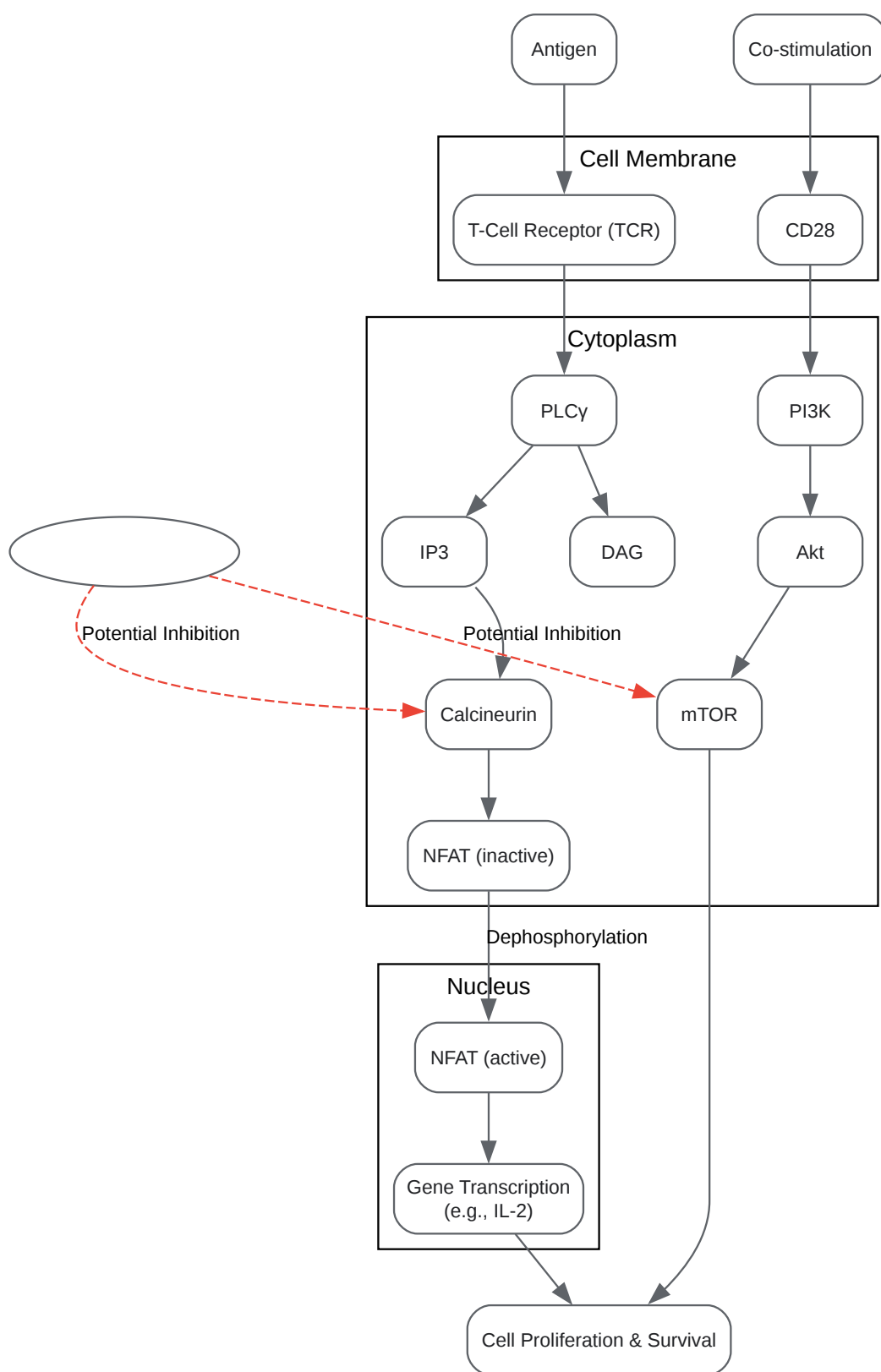
In vitro studies have demonstrated that **2-nitroadamantane** can suppress the proliferation of T-lymphocytes. This effect is significant as it points towards a potential mechanism for modulating immune responses. The research highlights that the position of the nitro group on the adamantane scaffold is a critical determinant of its biological activity.

Comparative Activity

Studies comparing **2-nitroadamantane** with its isomer, 1-nitroadamantane, and the corresponding amino derivatives (2-aminoadamantane and amantadine), have revealed differences in their capacity to modulate lymphocyte activity. This suggests that the stereoelectronic properties conferred by the substituent at the C-2 position are crucial for its interaction with biological targets.

Proposed Mechanism of Action

While the precise signaling pathway inhibited by **2-nitroadamantane** has not been fully elucidated, a plausible mechanism involves the modulation of intracellular signaling cascades that are critical for T-cell activation and proliferation. Many immunosuppressive agents target key pathways such as the calcineurin-NFAT pathway or the PI3K-Akt-mTOR pathway. It is hypothesized that **2-nitroadamantane** may interfere with one or more steps in these pathways, leading to the observed anti-proliferative effect.



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Caption: Putative signaling pathways in T-cell activation and potential points of inhibition by **2-nitroadamantane**.

Quantitative Data

At present, there is a lack of publicly available, detailed quantitative data, such as IC₅₀ values, for the inhibition of T-lymphocyte proliferation by **2-nitroadamantane**. The existing literature describes the effect qualitatively. Further research is required to establish a quantitative structure-activity relationship (QSAR) for this class of compounds.

Conclusion and Future Directions

2-Nitroadamantane represents an intriguing scaffold for the development of novel immunomodulatory agents. Its demonstrated ability to inhibit T-lymphocyte proliferation warrants further investigation. The primary hurdles for future research are its limited commercial availability and the absence of a well-documented synthetic protocol.

Future research efforts should focus on:

- Developing and optimizing a reliable and scalable synthesis of **2-nitroadamantane**.
- Conducting detailed in vitro and in vivo studies to quantify its immunosuppressive activity and determine its IC₅₀ values.
- Elucidating the precise molecular mechanism and signaling pathways through which it exerts its effects on T-cells.
- Exploring the structure-activity relationship of related 2-substituted nitroadamantane derivatives to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational understanding of **2-nitroadamantane** for the scientific community. It is hoped that this information will stimulate further research into this promising molecule and its potential therapeutic applications in immunology and drug development.

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